2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
Description
Chemical Structure: The compound features a central acetamide backbone with a 1,3-oxazole ring substituted at position 5 with a 3,4-dimethylphenyl group. A sulfanyl (-S-) linker bridges the oxazole and acetamide moieties, while the N-substituent is a 4-ethoxyphenyl group. This structure combines aromatic, heterocyclic, and sulfur-containing functionalities, which are common in bioactive molecules .
Formation of the 1,3-oxazole ring via cyclization of appropriate precursors (e.g., thioureas or α-haloketones).
Sulfur alkylation to introduce the sulfanyl bridge.
Properties
IUPAC Name |
2-[[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-4-25-18-9-7-17(8-10-18)23-20(24)13-27-21-22-12-19(26-21)16-6-5-14(2)15(3)11-16/h5-12H,4,13H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQLSCVTQVJOSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as a 2-amino ketone and an aldehyde under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated oxazole derivative.
Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring or the acetamide group, potentially leading to ring-opening or amine formation.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis and materials science.
Biology
In biological research, derivatives of this compound may exhibit bioactivity, such as antimicrobial or anticancer properties. Studies on its interaction with biological targets can lead to the development of new pharmaceuticals.
Medicine
Potential medicinal applications include the development of drugs targeting specific enzymes or receptors. The compound’s structure suggests it could act as an inhibitor or modulator of biological pathways.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its ability to undergo various chemical transformations.
Mechanism of Action
The mechanism of action of 2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The oxazole ring and sulfanyl group are likely involved in binding to the target, while the acetamide moiety may enhance solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compounds with Oxazole/Oxadiazole Cores
N-(4-Ethoxyphenyl)-2-{[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
- Structure : Replaces the 1,3-oxazole with a 1,3,4-thiadiazole ring and introduces a propylsulfanyl group.
- Bioactivity : Thiadiazole derivatives are often associated with antimicrobial activity, as seen in analogous compounds .
2-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide (SirReal2)
- Structure : Features a pyrimidine-thiazole core instead of oxazole.
- Key Difference : The pyrimidine ring enhances π-π stacking interactions, improving binding to targets like SIRT2 (a NAD+-dependent deacetylase).
- Bioactivity : Acts as a SIRT2 inhibitor (IC₅₀ = 0.15 µM), highlighting the role of aromatic substituents in modulating enzyme affinity .
Compounds with Varied Aromatic Substitutents
N-(2-Chloro-4-fluorophenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide
- Structure : Differs in the N-substituent (2-chloro-4-fluorophenyl vs. 4-ethoxyphenyl).
- Bioactivity : Predicted to target kinases or GPCRs due to halogenated aryl groups .
2-[(4-Aminophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide
- Structure: Lacks the oxazole ring; sulfanyl links directly to a 4-aminophenyl group.
- Key Difference: The amino group improves solubility but reduces stability under acidic conditions.
- Bioactivity : Demonstrates moderate cytotoxicity in preliminary screens, suggesting applications in cancer therapy .
Sulfanyl Acetamides with Antimicrobial Activity
N-Substituted 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl Acetamides
- Structure : Oxadiazole replaces oxazole; substituents include 4-chlorophenyl and varied N-alkyl/aryl groups.
- Key Findings :
Data Tables
Table 1: Structural and Bioactive Comparison
Research Findings and Trends
- Role of Sulfur : Sulfanyl bridges enhance binding to cysteine-rich enzyme active sites (e.g., proteases) but may increase oxidative degradation risks .
- Substituent Effects :
- Heterocycle Impact : Oxazole/oxadiazole cores offer balanced rigidity and polarity, favoring oral bioavailability compared to bulkier scaffolds like thiadiazoles .
Biological Activity
2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features an oxazole ring, a sulfanyl linkage, and an ethoxyphenyl acetamide moiety. Its molecular formula is , and it has a molecular weight of approximately 342.45 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.45 g/mol |
| CAS Number | 923186-01-0 |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in various biochemical pathways. Potential mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes that are critical for microbial growth or other physiological processes.
- Receptor Modulation : It may interact with specific receptors, leading to altered signaling pathways.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays have demonstrated its effectiveness against various bacterial strains. For instance, the Minimum Inhibitory Concentration (MIC) values indicate significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 100 |
Antifungal Activity
The compound has also shown promising antifungal properties. Studies conducted on common fungal pathogens have revealed that it inhibits fungal growth at relatively low concentrations.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 30 |
| Aspergillus niger | 60 |
Study on Antimicrobial Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several oxazole derivatives, including our compound of interest. The study utilized both in vitro and in vivo models to assess the therapeutic potential against resistant strains of bacteria. The results indicated that the compound exhibited superior activity compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent .
Pharmacokinetic Studies
Another significant study focused on the pharmacokinetics of this compound in animal models. It was found that after oral administration, the compound exhibited favorable bioavailability and distribution characteristics, making it a candidate for further development in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
